molecular formula C10H13NO2 B10912913 Carbamic acid, (3,4-dimethylphenyl)-, methyl ester CAS No. 20642-87-9

Carbamic acid, (3,4-dimethylphenyl)-, methyl ester

Cat. No.: B10912913
CAS No.: 20642-87-9
M. Wt: 179.22 g/mol
InChI Key: CKNVSMDZHYRCAY-UHFFFAOYSA-N
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Description

Carbamic acid, (3,4-dimethylphenyl)-, methyl ester (CAS 2425-10-7), also known as Xylylcarb or Meobal, is a synthetic carbamate ester with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.216 g/mol . Structurally, it consists of a methyl ester group linked to a carbamic acid moiety substituted with a 3,4-dimethylphenyl group. This compound is primarily used as a pesticide (insecticide) due to its inhibitory action on acetylcholinesterase, a key enzyme in neurotransmission . Its stability as a carbamate ester and lipophilic substituents contribute to its efficacy in agricultural applications .

Properties

CAS No.

20642-87-9

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

methyl N-(3,4-dimethylphenyl)carbamate

InChI

InChI=1S/C10H13NO2/c1-7-4-5-9(6-8(7)2)11-10(12)13-3/h4-6H,1-3H3,(H,11,12)

InChI Key

CKNVSMDZHYRCAY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3,4-dimethylphenyl)-, methyl ester typically involves the reaction of 3,4-dimethylphenyl isocyanate with methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction can be represented as follows:

3,4-dimethylphenyl isocyanate+methanolCarbamic acid, (3,4-dimethylphenyl)-, methyl ester\text{3,4-dimethylphenyl isocyanate} + \text{methanol} \rightarrow \text{this compound} 3,4-dimethylphenyl isocyanate+methanol→Carbamic acid, (3,4-dimethylphenyl)-, methyl ester

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reactants. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3,4-dimethylphenyl)-, methyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to produce the corresponding carbamic acid and methanol.

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with common reagents including hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Hydrolysis: Carbamic acid and methanol.

    Oxidation: Various oxidation products depending on the conditions.

    Substitution: Different substituted carbamates.

Scientific Research Applications

Medicinal Chemistry

Carbamic acid esters are known for their diverse biological activities. The methyl ester derivative of 3,4-dimethylphenyl carbamic acid has been investigated for several therapeutic applications:

  • Neuroprotective Agents : Research indicates that the compound may inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that this compound can enhance cognitive function by increasing acetylcholine levels in the brain .
  • Antitumor Activity : Various studies have reported that carbamic acid derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to carbamic acid, (3,4-dimethylphenyl)-, methyl ester have demonstrated inhibition of tumor growth in models of breast and liver cancers .
  • Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against specific bacterial strains. This potential application could be significant in developing new antibiotics .

Case Study: Neuroprotective Effects

A study conducted on the effects of carbamic acid derivatives on neuronal cell lines showed significant reductions in cell apoptosis when treated with the methyl ester variant. The results indicated a protective effect against oxidative stress-induced damage, highlighting its potential as a neuroprotective agent .

Environmental Science

The environmental fate and bioaccumulation potential of carbamic acid compounds have been assessed using fugacity models. These models simulate the distribution of chemicals in different environmental compartments (air, water, soil) and their degradation pathways.

  • Bioaccumulation Studies : Research utilizing Level III fugacity models indicates that carbamic acid derivatives may partition significantly into aquatic environments. This raises concerns regarding their persistence and potential ecological impacts .

Data Table: Environmental Partitioning

MediumPartitioning Percentage
Air33%
Water33%
Soil33%

Agricultural Chemistry

Carbamic acid derivatives are utilized as pesticides and herbicides due to their ability to inhibit specific enzymes in pests.

  • Insecticidal Properties : The methyl ester form has been studied for its effectiveness against various agricultural pests. Its mechanism involves disrupting neurotransmission in insects by inhibiting acetylcholinesterase .

Case Study: Insecticidal Efficacy

Field trials conducted on crops treated with carbamic acid methyl esters showed a significant reduction in pest populations compared to untreated controls. This suggests potential for use as an environmentally friendly pesticide alternative .

Mechanism of Action

The mechanism of action of carbamic acid, (3,4-dimethylphenyl)-, methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of carbamate esters are heavily influenced by substituents on the phenyl ring and the ester group. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Carbamate Esters
Compound Name Molecular Formula Substituents Key Properties/Activities References
Carbamic acid, (3,4-dimethylphenyl)-, methyl ester C₁₀H₁₃NO₂ 3,4-dimethylphenyl, methyl Pesticide (acetylcholinesterase inhibitor); stable ester .
Carbamic acid, (3,4-dichlorophenyl)-, methyl ester C₈H₇Cl₂NO₂ 3,4-dichlorophenyl, methyl Likely insecticidal; halogen substitution enhances electron-withdrawing effects.
(3-Fluoro-4-morpholin-4-yl-phenyl)-carbamic acid methyl ester C₁₂H₁₅FN₂O₃ 3-fluoro-4-morpholinylphenyl Used in diabetes research; validated HPLC analysis method .
Methylphenyl-carbamic esters Variable Varied alkyl/aryl groups Weak miotic activity compared to dimethylcarbamates; stable esters .
Carbamic acid, butylmethyl-, methyl ester C₇H₁₅NO₂ Butylmethyl Anticancer potential (e.g., inhibition of tumor cell lines) .
Carbamic acid methyl phenyl ester C₈H₉NO₂ Phenyl, methyl Simpler structure; detected in plant extracts (e.g., Mitracarpus vilosus) .

Analytical and Stability Profiles

  • HPLC Analysis : The fluoro-morpholinyl derivative () was quantified using a gradient RP-HPLC method with <1.0% RSD for impurities, highlighting its analytical robustness compared to simpler carbamates .
  • Stability: Dialkyl and dimethylcarbamic esters (e.g., Xylylcarb) are more stable than monoalkyl or halogenated variants, which may degrade under UV exposure .

Environmental and Toxicological Considerations

  • Pesticidal Efficacy vs. Toxicity : Xylylcarb’s dimethylphenyl group balances efficacy and mammalian toxicity, whereas dichlorophenyl analogues may pose higher environmental persistence risks due to chlorine atoms .

Key Research Findings

Substituent-Driven Activity : Electron-donating groups (e.g., methyl) enhance stability and pesticidal activity, while electron-withdrawing groups (e.g., Cl, F) alter metabolic pathways .

Enantiomeric Specificity: In ACC2 inhibitors, both active (A-908292) and inactive (A-875400) enantiomers modulate PPAR-α, suggesting non-stereoselective mechanisms in lipid metabolism .

Biological Activity

Carbamic acid, (3,4-dimethylphenyl)-, methyl ester, commonly known as 3,4-dimethylphenyl methylcarbamate, is a compound of significant interest due to its biological activities and potential applications in various fields, including agriculture and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity profiles, and therapeutic potential based on diverse research findings.

  • Chemical Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 596693

Carbamic acid derivatives often act as inhibitors of enzymes such as acetylcholinesterase (AChE), which is crucial in the regulation of neurotransmission. The methyl ester form has shown potential in modulating cholinergic activity, making it relevant for studies on neurodegenerative diseases and pest control.

Toxicological Profile

The toxicity of carbamic acid derivatives varies based on their structure. For instance, studies indicate that the acute toxicity (LD50) for 3,4-dimethylphenyl methylcarbamate is greater than 2000 mg/kg in rats, suggesting a low acute toxicity profile . However, sub-lethal effects have been observed:

  • Histopathological Changes : Degenerative changes in testes and epididymides were noted at doses around 1000 mg/kg .
  • Kidney Damage : In Wistar rats administered with varying doses (16 to 64 mg/kg), significant kidney damage was observed, including tubular dilation and hydropic degeneration .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of carbamate derivatives. For example, compounds with similar structures have demonstrated efficacy against drug-resistant strains of bacteria and fungi. The introduction of specific substituents can enhance their antimicrobial activity:

  • Antifungal Activity : Certain carbamate derivatives have shown broad-spectrum antifungal activity against Candida strains .
  • Bacterial Resistance : The presence of halogen substituents has been linked to increased potency against multidrug-resistant pathogens .

Study on Metabolism and Toxicity

A notable study investigated the metabolism of 3,4-dimethylphenyl N-methylcarbamate in male white rats. The compound was easily absorbed from the gastrointestinal tract, leading to significant metabolic products that could be linked to its biological activity . The study also reported that prolonged exposure resulted in observable toxic effects on reproductive organs.

Anticancer Potential

Another research effort focused on the anticancer properties of various thiazole derivatives related to carbamic acids. These compounds exhibited varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549. Notably, certain modifications enhanced their anticancer activity significantly compared to untreated controls .

Table 1: Toxicity Profile of Carbamic Acid Derivatives

Compound NameLD50 (mg/kg)Observed Effects
3,4-Dimethylphenyl methylcarbamate>2000Histopathological changes in reproductive organs
Carbendazim>2000Kidney damage at doses >16 mg/kg
Other Carbamate DerivativesVariesAntifungal and antibacterial activities observed

Table 2: Antimicrobial Activity Against Resistant Strains

Compound NameMIC (µg/mL)Target Organism
3,4-Dimethylphenyl methylcarbamate<16E. faecium AR-0783 (vancomycin-resistant)
Other Carbamate DerivativesVariesVarious Candida strains

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Carbamic acid, (3,4-dimethylphenyl)-, methyl ester?

  • Methodological Answer : Synthesis typically involves reacting (3,4-dimethylphenyl)amine with methyl chloroformate under basic conditions (e.g., using triethylamine as a catalyst) in anhydrous solvents like dichloromethane or toluene. Alternatively, acyl chloride intermediates (e.g., from 3,4-dimethylphenylcarbamic acid) can be esterified with methanol. For analogous compounds, procedures involving diimidazol-1-ylmethanone as a coupling agent and refluxing in acetonitrile with DMAP have been effective .
  • Key Considerations : Monitor reaction progress via TLC or NMR. Purify via column chromatography (e.g., cyclohexane/EtOAc gradients) or recrystallization .

Q. Which analytical techniques are suitable for characterizing purity and structural confirmation?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30). Adjust pH with 0.1% formic acid for improved resolution .
  • GC-MS : Employ a DB-5MS column, splitless injection, and EI ionization. Compare retention indices and fragmentation patterns with standards .
  • NMR : Assign peaks using ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Key signals include the methyl ester (δ ~3.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm) .

Advanced Research Questions

Q. How can computational modeling elucidate interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to dock the compound into target protein active sites (e.g., enzymes involved in cancer pathways). Optimize ligand conformations with force fields (AMBER/CHARMM) .
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Analyze RMSD, hydrogen bonds, and binding free energy (MM-PBSA) .
  • Case Study : Analogous carbamic esters showed inhibitory activity against Mpro (main protease) in SARS-CoV-2 via hydrophobic interactions and hydrogen bonding .

Q. What strategies resolve contradictions in toxicity classifications for structurally similar carbamates?

  • Methodological Answer :

  • QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methyl vs. chloro groups) with toxicity endpoints (e.g., LD₅₀). Use descriptors like logP and Hammett constants .
  • In Vitro Assays : Compare cytotoxicity (e.g., IC₅₀ in HepG2 cells) and oxidative stress markers (ROS, glutathione depletion) across analogs. Note that 3,4-dimethyl substitution may reduce electrophilicity compared to halogenated derivatives, altering toxicity profiles .

Q. How do structural modifications at the phenyl ring influence biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize derivatives with varying substituents (e.g., 3,4-dichloro, 3-methyl) and test in bioassays (e.g., antiproliferative activity in MCF-7 cells). For example, 3,4-dichlorophenyl analogs showed enhanced anticancer activity due to increased lipophilicity and target affinity .
  • Electron-Withdrawing vs. Donating Groups : Replace methyl groups with nitro or methoxy groups to study electronic effects on enzyme inhibition (e.g., acetylcholinesterase) .

Data Contradictions and Validation

Q. How should researchers address discrepancies in reported hazard classifications?

  • Methodological Answer : Cross-reference GHS data from multiple sources (e.g., REACH dossiers, peer-reviewed studies). For example, methyl carbamates with aromatic substituents may show conflicting acute toxicity ratings due to variations in test protocols (e.g., oral vs. dermal exposure). Validate via standardized OECD guidelines (e.g., Test No. 423 for acute oral toxicity) .

Tables for Key Data

Property Value/Technique Reference
Synthetic Yield 60–85% (via acyl chloride route)
HPLC Retention Time 8.2 min (C18, ACN/H₂O 70:30)
GC-MS m/z Parent ion: 209; Fragments: 170, 123
Predicted logP 2.8 (via ChemAxon)

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